molecular formula C9H8ClNO3 B3079713 3-(4-Nitrophenyl)propionyl chloride CAS No. 107324-93-6

3-(4-Nitrophenyl)propionyl chloride

Cat. No.: B3079713
CAS No.: 107324-93-6
M. Wt: 213.62 g/mol
InChI Key: JJNOMYSPHZFVPE-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)propionyl chloride is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-nitrophenyl group and the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Nitrophenyl)propionyl chloride can be synthesized from 3-(4-nitrophenyl)propanoic acid. The synthesis involves the reaction of 3-(4-nitrophenyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(4-Nitrophenyl)propanoic acid+SOCl23-(4-Nitrophenyl)propionyl chloride+SO2+HCl\text{3-(4-Nitrophenyl)propanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(4-Nitrophenyl)propanoic acid+SOCl2​→3-(4-Nitrophenyl)propionyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)propionyl chloride undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol, to form amides or esters, respectively.

    Electrophilic Aromatic Substitution: The nitro group on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reaction typically occurs under mild conditions with the addition of a base, such as pyridine, to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Nitro and Sulfonic Acid Derivatives: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

3-(4-Nitrophenyl)propionyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)propionyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The nitro group on the aromatic ring can also participate in various electrophilic aromatic substitution reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)propanoic acid: The precursor to 3-(4-nitrophenyl)propionyl chloride, differing by the presence of a carboxyl group instead of a chlorine atom.

    4-Nitrobenzoyl chloride: Similar in structure but with a benzoyl group instead of a propionyl group.

    3-(4-Nitrophenyl)propylamine: An amine derivative with a propyl group instead of a propionyl chloride group.

Uniqueness

This compound is unique due to its combination of a reactive acyl chloride group and an electron-withdrawing nitro group on the aromatic ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(4-nitrophenyl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-2,4-5H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNOMYSPHZFVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(4-Nitrophenyl)propanoic acid prepared in Example DD (12.5 g, 64 mmol) was suspended in CH2Cl2 (300 mL) and treated with oxalyl chloride (7.4 mL, 85 mmol) and DMF (5 drops). The solution was stirred overnight at room temperature. The solution was concentrated, and the residue was dissolved in CH2Cl2 and re-concentrated. The crude product was used as is in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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